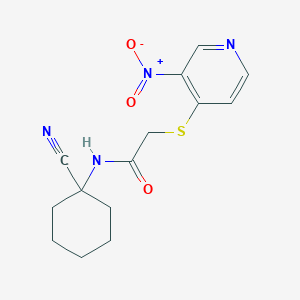

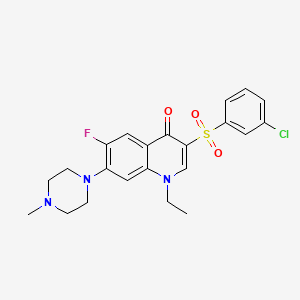

N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study elaborated on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, targeting use as antimicrobial agents. This research outlined a versatile approach for creating 2-pyridone, chromene, and hydrazone derivatives, among others, through reactions involving cyanoacetamide. These compounds demonstrated promising in vitro antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).

Complexation of Palladium

Another study focused on aqueous complexation of palladium to prevent its precipitation and extraction in group actinide extraction systems. This research identified water-soluble complexing agents capable of stabilizing palladium in acidic conditions, thus preventing its undesired precipitation and extraction during the GANEX (Group Actinide Extraction) process. The findings have significant implications for enhancing the efficiency and selectivity of actinide extraction processes in nuclear waste management (Aneheim et al., 2012).

Heterocyclic Compound Synthesis

Further research detailed the synthesis of various heterocyclic derivatives, such as thioxohydropyridine and alkylthiopyridine, through reactions involving cyanothioacetamide. These studies provide insights into the structural elucidation and potential applications of these compounds in medicinal chemistry, showcasing their versatility and utility in synthesizing compounds with potential biological activity (Attaby et al., 2002).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, has provided valuable information on the molecular architecture of sulfonamide derivatives. These studies contribute to our understanding of the structural aspects that underpin the biological activity of sulfonamides, offering a foundation for the development of new antibacterial agents (Cai et al., 2009).

Metabolic Studies

Metabolic studies of related neonicotinoids have elucidated their biodegradation pathways, revealing the role of molecular substituents in facilitating metabolism in organisms. This research is crucial for understanding the environmental fate and toxicological profile of these compounds, guiding the development of insecticides with improved safety and efficacy profiles (Casida, 2018).

properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c15-10-14(5-2-1-3-6-14)17-13(19)9-22-12-4-7-16-8-11(12)18(20)21/h4,7-8H,1-3,5-6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCSCWFKBCECCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CSC2=C(C=NC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2728193.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2728194.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2728195.png)

![N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2728199.png)

![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)